5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide
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Overview
Description
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is a complex organic compound that features a piperazine ring, a fluorophenyl sulfone group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The thiadiazole moiety can be introduced via a condensation reaction with appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfone group may yield sulfoxides, while reduction of the carbonyl group results in alcohols .
Scientific Research Applications
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl sulfone group allow it to form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The thiadiazole moiety may also contribute to its biological activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-piperazin-1-yl)-2-aryloxazoles
- 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
- 5-(4-arylpiperazin-1-yl)-N-arylpentanamides
Uniqueness
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is unique due to the combination of its fluorophenyl sulfone group and thiadiazole moiety, which provide distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C17H20FN5O4S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pentanamide |
InChI |
InChI=1S/C17H20FN5O4S2/c18-13-4-6-14(7-5-13)29(26,27)23-10-8-22(9-11-23)16(25)3-1-2-15(24)20-17-21-19-12-28-17/h4-7,12H,1-3,8-11H2,(H,20,21,24) |
InChI Key |
ZSTATSNJZFOYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)NC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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